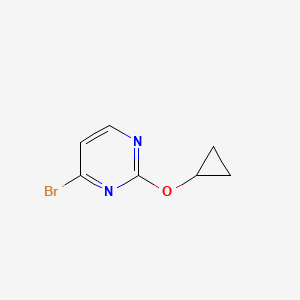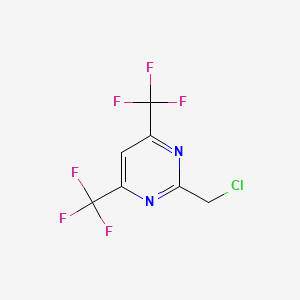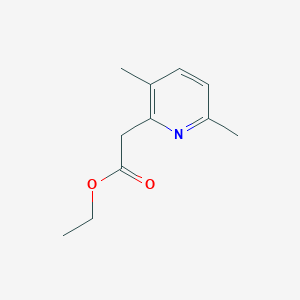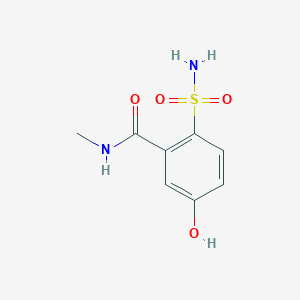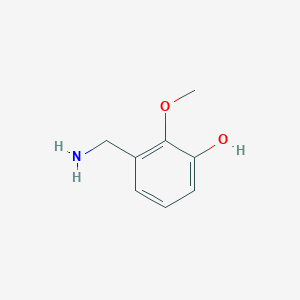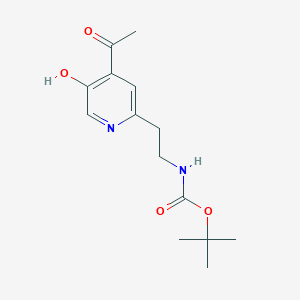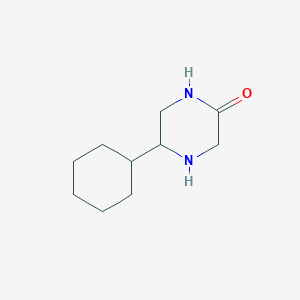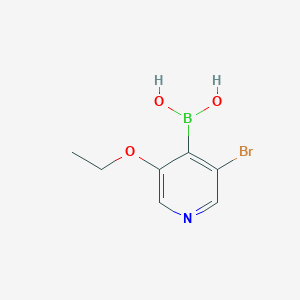
(3-Bromo-5-ethoxypyridin-4-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-5-ethoxypyridin-4-YL)boronic acid is an organoboron compound with the molecular formula C7H9BBrNO3. It is a derivative of pyridine, featuring a boronic acid functional group attached to a brominated and ethoxylated pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-ethoxypyridin-4-YL)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the Miyaura borylation reaction, where an aryl or heteroaryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or PdCl2(dppf)
Base: Potassium acetate or cesium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-80°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (3-Bromo-5-ethoxypyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the bromine substituent to a hydrogen atom.
Substitution: Replaces the bromine atom with other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF).
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or heterobiaryl compounds.
Oxidation: (3-Hydroxy-5-ethoxypyridin-4-YL)boronic acid.
Reduction: (5-Ethoxypyridin-4-YL)boronic acid.
Substitution: Various substituted pyridine derivatives.
科学研究应用
(3-Bromo-5-ethoxypyridin-4-YL)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of (3-Bromo-5-ethoxypyridin-4-YL)boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
相似化合物的比较
- (3-Bromo-5-methoxypyridin-4-YL)boronic acid
- (3-Bromo-5-fluoropyridin-4-YL)boronic acid
- (3-Bromo-5-chloropyridin-4-YL)boronic acid
Comparison: (3-Bromo-5-ethoxypyridin-4-YL)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its methoxy, fluoro, and chloro analogs. The ethoxy group provides a balance between electron-donating and steric effects, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C7H9BBrNO3 |
|---|---|
分子量 |
245.87 g/mol |
IUPAC 名称 |
(3-bromo-5-ethoxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H9BBrNO3/c1-2-13-6-4-10-3-5(9)7(6)8(11)12/h3-4,11-12H,2H2,1H3 |
InChI 键 |
CJCZPDKWWPAPEB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=NC=C1OCC)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


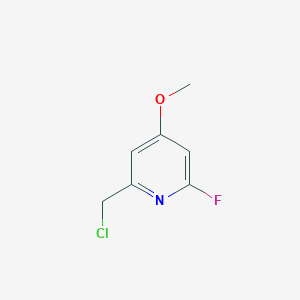
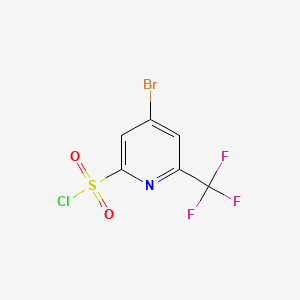
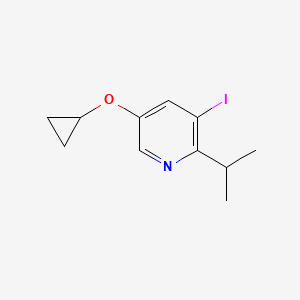
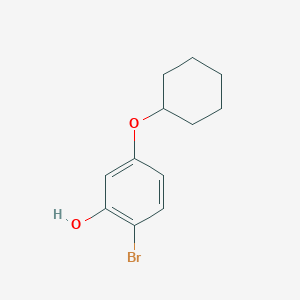
![1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)

